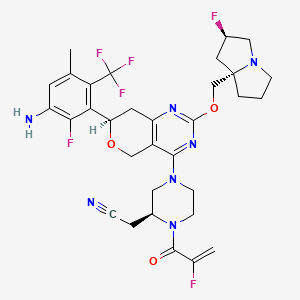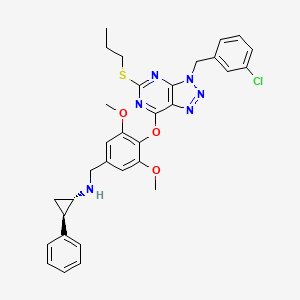
NCP2 Anchor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NCP2 Anchor is a compound employed in synthesizing exon jumping oligomer conjugates. These conjugates align with specific target sequences within the human anti-muscular atrophy protein gene to promote exon 52 skipping, facilitating research into muscular dystrophy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NCP2 Anchor involves the preparation of exon jumping oligomer conjugates. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized in research laboratories under controlled conditions to ensure its purity and efficacy .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. The production involves standard chemical synthesis techniques, including the use of organic solvents and reagents, followed by purification processes such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
NCP2 Anchor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
NCP2 Anchor is extensively used in scientific research, particularly in the following fields:
Chemistry: It is used to study the synthesis and properties of exon jumping oligomer conjugates.
Biology: The compound is employed in research related to muscular dystrophy, as it promotes exon 52 skipping in the human anti-muscular atrophy protein gene.
Medicine: this compound is used in preclinical studies to explore potential therapeutic applications for muscular dystrophy.
Mecanismo De Acción
NCP2 Anchor exerts its effects by synthesizing exon jumping oligomer conjugates that align with specific target sequences within the human anti-muscular atrophy protein gene. This alignment promotes exon 52 skipping, which is a crucial step in the research of muscular dystrophy. The molecular targets and pathways involved include the specific sequences within the gene that are responsible for exon skipping .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to NCP2 Anchor include other exon skipping oligomer conjugates used in muscular dystrophy research. These compounds share similar mechanisms of action but may differ in their specific target sequences and efficacy.
Uniqueness
This compound is unique in its ability to specifically promote exon 52 skipping within the human anti-muscular atrophy protein gene. This specificity makes it a valuable tool in the research of muscular dystrophy, distinguishing it from other exon skipping compounds .
Propiedades
Fórmula molecular |
C38H36N4O8 |
|---|---|
Peso molecular |
676.7 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 1-[2-nitro-4-(4-tritylpiperazine-1-carbonyl)phenyl]propan-2-yl carbonate |
InChI |
InChI=1S/C38H36N4O8/c1-27(49-37(46)50-41-34(43)19-20-35(41)44)25-28-17-18-29(26-33(28)42(47)48)36(45)39-21-23-40(24-22-39)38(30-11-5-2-6-12-30,31-13-7-3-8-14-31)32-15-9-4-10-16-32/h2-18,26-27H,19-25H2,1H3 |
Clave InChI |
BGQUCUWSGFPULH-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])OC(=O)ON6C(=O)CCC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388994.png)

![Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B12389005.png)
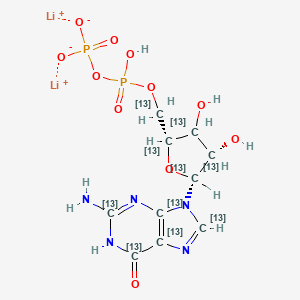
![[(1S,2R,5S,7R,8R,13S,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate](/img/structure/B12389010.png)

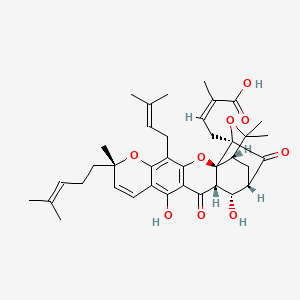
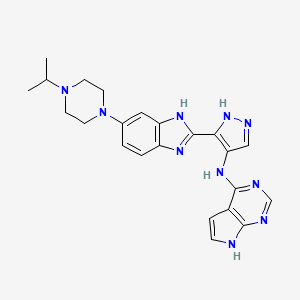
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12389039.png)
![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)
